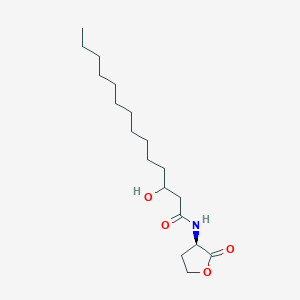

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone

Description

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a mechanism of cell-to-cell communication in gram-negative bacteria such as Escherichia coli and Salmonella. Quorum sensing regulates gene expression in response to population density, influencing various physiological activities including biofilm formation and virulence .

Properties

Molecular Formula |

C18H33NO4 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]tetradecanamide |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21)/t15?,16-/m1/s1 |

InChI Key |

IKQUESGRCDRZTI-OEMAIJDKSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H]1CCOC1=O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone can be synthesized through a multi-step process. The synthesis typically involves the acylation of homoserine lactone with a fatty acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under mild conditions to preserve the integrity of the lactone ring .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, which can be further utilized in various biochemical assays .

Scientific Research Applications

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study amide bond formation and lactone chemistry.

Biology: Plays a crucial role in quorum sensing studies, helping to understand bacterial communication and biofilm formation.

Medicine: Investigated for its potential in developing anti-virulence drugs that target bacterial communication pathways.

Industry: Utilized in the development of biosensors and bioreactors for monitoring bacterial populations.

Mechanism of Action

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacterial cells, triggering a signal transduction cascade that leads to changes in gene expression. This process regulates various physiological activities, including biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

Similar Compounds

- N-(3-Oxodecanoyl)-L-homoserine lactone

- N-Hexanoyl-L-homoserine lactone

- N-Heptanoyl-L-homoserine lactone

Uniqueness

N-(3-Hydroxytetradecanoyl)-L-homoserine lactone is unique due to its specific fatty acid chain length and hydroxyl group, which influence its binding affinity and specificity to receptor proteins. This makes it particularly effective in certain quorum sensing pathways compared to other N-acyl-homoserine lactones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.